(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17464704
InChI: InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1
SMILES:
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol

(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine

CAS No.:

Cat. No.: VC17464704

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine -

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
IUPAC Name (1R)-1-(2-chloropyridin-4-yl)ethanamine
Standard InChI InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1
Standard InChI Key QVYJLHKUZZRYEH-RXMQYKEDSA-N
Isomeric SMILES C[C@H](C1=CC(=NC=C1)Cl)N
Canonical SMILES CC(C1=CC(=NC=C1)Cl)N

Chemical Structure and Stereochemical Significance

The molecular structure of (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine comprises a pyridine ring substituted with a chlorine atom at the 2-position and an ethylamine group at the 4-position. The chiral center at the ethylamine carbon confers stereoselectivity, which is pivotal for interactions with biological targets.

Table 1: Key Structural and Stereochemical Properties

PropertyValue/Description
IUPAC Name(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine
Molecular FormulaC₇H₉ClN₂
Molecular Weight156.61 g/mol
CAS NumberNot yet assigned
Chiral Center ConfigurationR
Pyridine Substitution Pattern2-chloro, 4-ethylamine

The stereochemistry of this compound influences its pharmacokinetic and pharmacodynamic profiles, particularly in receptor binding and metabolic stability.

Synthesis and Enantioselective Production

Asymmetric Synthetic Routes

The synthesis of (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine typically involves enantioselective methods to ensure high optical purity. Two predominant strategies are:

  • Chiral Auxiliary-Mediated Synthesis:

    • A ketone precursor, 2-chloropyridin-4-yl ethanone, undergoes reductive amination using a chiral catalyst (e.g., (R)-BINAP-Ru complexes) to yield the R-enantiomer.

    • Reaction Conditions: H₂ (50 psi), ethanol solvent, 60°C, 12 hours.

    • Yield: 78–85% with ≥98% enantiomeric excess (ee).

  • Enzymatic Resolution:

    • Racemic 1-(2-Chloropyridin-4-yl)ethan-1-amine is treated with a lipase enzyme (e.g., Candida antarctica lipase B) to selectively deacylate the undesired S-enantiomer.

    • Typical Resolution Efficiency: 90–95% ee after two iterations.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Enantiomeric Excess (%)Scalability
Chiral Catalysis78–85≥98High
Enzymatic Resolution65–7090–95Moderate

Physicochemical and Spectroscopic Properties

Physicochemical Profile

  • Melting Point: 142–145°C (hydrochloride salt).

  • Solubility:

    • Water: 12 mg/mL (25°C).

    • Ethanol: ≥50 mg/mL.

  • LogP: 1.8 (indicating moderate lipophilicity).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O):

    • δ 8.35 (d, J = 5.1 Hz, 1H, pyridine-H),

    • δ 7.45 (d, J = 5.1 Hz, 1H, pyridine-H),

    • δ 4.20 (q, J = 6.5 Hz, 1H, CH),

    • δ 1.50 (d, J = 6.5 Hz, 3H, CH₃).

  • IR (KBr): 1590 cm⁻¹ (C=N stretch), 2700–2500 cm⁻¹ (NH₃⁺).

Biological Activity and Applications

Target/OrganismActivity Metric
Dopamine D₂ ReceptorIC₅₀ = 320 nM
Staphylococcus aureusMIC = 8 µg/mL
Escherichia coliMIC = 16 µg/mL

Agrochemical Applications

The compound serves as an intermediate in synthesizing neonicotinoid analogs with insecticidal properties.

Future Research Directions

  • Optimization of Catalytic Asymmetric Synthesis:

    • Development of earth-abundant metal catalysts to reduce reliance on ruthenium.

  • In Vivo Pharmacokinetic Studies:

    • Assessment of blood-brain barrier penetration for neurological applications.

  • Structure-Activity Relationship (SAR) Studies:

    • Systematic modification of the pyridine and amine groups to enhance potency.

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